

Hydrobenzoin: A Comprehensive Technical Overview for Researchers

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Compound of Interest

Compound Name: **Hydrobenzoin**

Cat. No.: **B188758**

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An in-depth guide to the CAS numbers, molecular formulas, synthetic protocols, and biological interactions of **hydrobenzoin** stereoisomers, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a detailed examination of **hydrobenzoin**, a symmetrical diol with significant applications in stereochemistry and as a precursor in the synthesis of chiral ligands and pharmaceutical intermediates. This guide covers the essential physicochemical properties of its various stereoisomers, presents detailed experimental protocols for their synthesis, and explores their interaction with biological signaling pathways.

Physicochemical Data of Hydrobenzoin Isomers

Hydrobenzoin, with the systematic name 1,2-diphenyl-1,2-ethanediol, exists as three stereoisomers: a pair of enantiomers, (1R,2R)-(+)-**hydrobenzoin** and (1S,2S)-(-)-**hydrobenzoin**, and an achiral meso compound. The racemic mixture of the enantiomers is denoted as **(±)-hydrobenzoin**. All isomers share the same molecular formula, C₁₄H₁₄O₂.[\[1\]](#)[\[2\]](#)

Isomer Name	CAS Number	Molecular Formula
(1R,2R)-(+)-Hydrobenzoin	52340-78-0	C ₁₄ H ₁₄ O ₂
(1S,2S)-(-)-Hydrobenzoin	2325-10-2	C ₁₄ H ₁₄ O ₂
meso-Hydrobenzoin	579-43-1	C ₁₄ H ₁₄ O ₂
(±)-Hydrobenzoin (racemic)	655-48-1	C ₁₄ H ₁₄ O ₂
Hydrobenzoin (unspecified)	492-70-6	C ₁₄ H ₁₄ O ₂
Hydrobenzoin (unspecified)	27134-24-3	C ₁₄ H ₁₄ O ₂

Experimental Protocols

The synthesis of specific **hydrobenzoin** stereoisomers is crucial for their application in asymmetric synthesis and drug design. Below are detailed protocols for the preparation of enantiomerically pure and meso-**hydrobenzoin**.

Synthesis of (1R,2R)-(+)-Hydrobenzoin via Sharpless Asymmetric Dihydroxylation

This protocol outlines the highly enantioselective synthesis of (1R,2R)-(+)-**hydrobenzoin** from trans-stilbene using the Sharpless asymmetric dihydroxylation reaction.[\[3\]](#)[\[4\]](#)

Materials:

- trans-Stilbene
- AD-mix- β
- tert-Butanol
- Water
- Sodium sulfite
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool it to 0 °C.
- With vigorous stirring, add AD-mix-β to the cooled solvent mixture.
- Add trans-stilbene to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.
- Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization to yield pure (1R,2R)-(+)-**hydrobenzoin**.

Synthesis of meso-Hydrobenzoin via Sodium Borohydride Reduction of Benzil

This procedure details the diastereoselective reduction of benzil to meso-**hydrobenzoin** using sodium borohydride.[\[5\]](#)[\[6\]](#)

Materials:

- Benzil
- 95% Ethanol
- Sodium borohydride
- Water

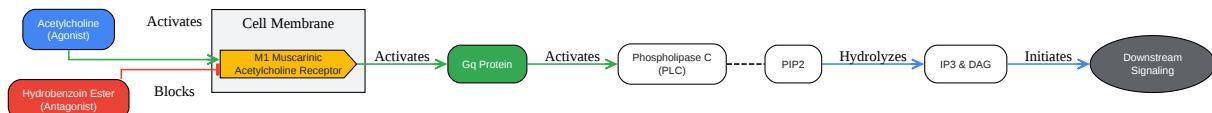
Procedure:

- In a suitable flask, add 2.5 mmol of benzil to 4 mL of 95% ethanol. Swirl the mixture for approximately one minute. Note that the benzil will not completely dissolve.
- Add 2.5 mmol of sodium borohydride to the mixture. Use an additional 1 mL of 95% ethanol to wash any remaining powder from the flask walls into the solution.
- Loosely cap the flask and swirl occasionally. The reaction is typically complete within 10 minutes after the addition of the borohydride.
- To hydrolyze the intermediate borate ester, add 5 mL of water and gently heat the mixture to a boil.
- If the resulting solution is not clear, it can be filtered through a cotton plug.
- Add water until the solution becomes cloudy, or to a maximum of 10 mL, to induce crystallization.
- Allow the solution to cool, followed by cooling in an ice-water bath for 20-30 minutes to maximize crystal formation.
- Collect the crystalline product by filtration.

Signaling Pathway Interactions

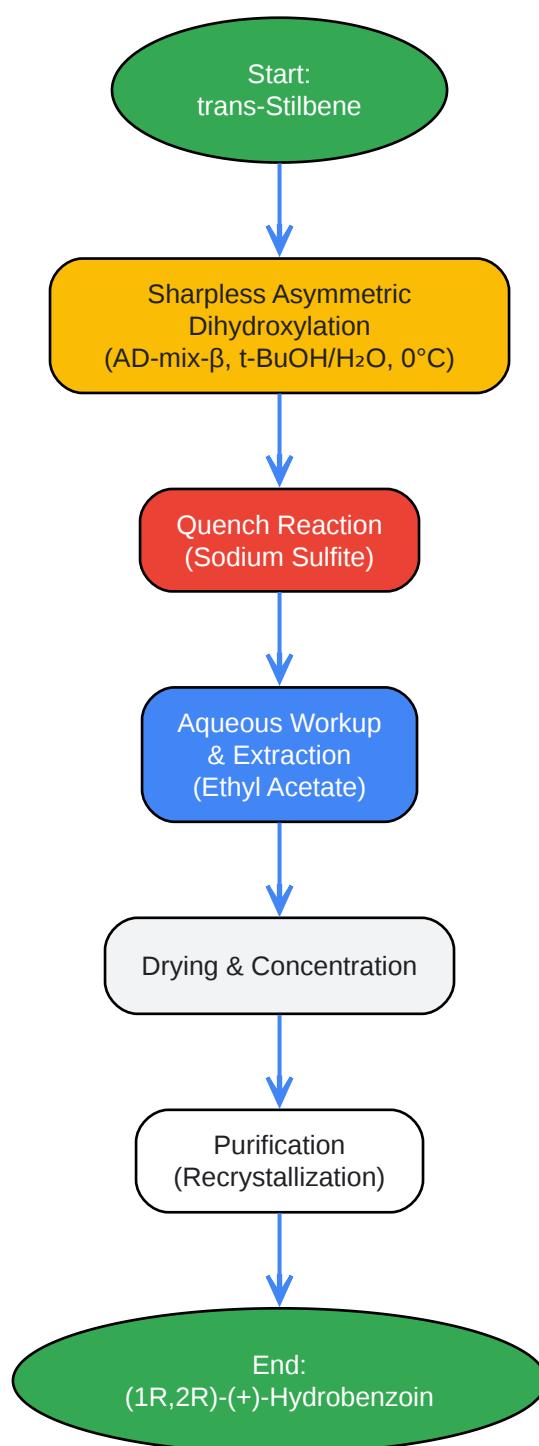
While **hydrobenzoin** itself is primarily utilized as a chiral auxiliary and synthetic building block, its derivatives have been investigated for their biological activity. Notably, chiral **hydrobenzoin** esters of arecaidine have been synthesized and evaluated as antagonists for muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.^{[7][8]}

The antagonistic action of these **hydrobenzoin** derivatives on the M1 muscarinic acetylcholine receptor disrupts the canonical Gq-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), are attenuated.



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Caption: Antagonistic action of **hydrobenzoin** esters on the M1 mAChR signaling pathway.



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Caption: Experimental workflow for the synthesis of **(1R,2R)-(+)-hydrobenzoin**.

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